
2-Butyl-2-trifluoromethyl-hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-trifluoromethyl-hexanoic acid is a fluorinated carboxylic acid with the molecular formula C11H19F3O2 and a molecular weight of 240.26 g/mol . This compound is known for its unique chemical properties due to the presence of both butyl and trifluoromethyl groups attached to the hexanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-butyl-hexanoic acid with a trifluoromethylating agent under controlled conditions
Industrial Production Methods
Industrial production of 2-Butyl-2-trifluoromethyl-hexanoic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-trifluoromethyl-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
2-Butyl-2-trifluoromethyl-hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butyl-2-trifluoromethyl-hexanoic acid involves its interaction with molecular targets through its carboxylic acid and trifluoromethyl groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Trifluoromethyl-hexanoic acid: Lacks the butyl group, leading to variations in reactivity and applications.
Uniqueness
2-Butyl-2-trifluoromethyl-hexanoic acid is unique due to the presence of both butyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H19F3O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-butyl-2-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C11H19F3O2/c1-3-5-7-10(9(15)16,8-6-4-2)11(12,13)14/h3-8H2,1-2H3,(H,15,16) |
InChI Key |
FVWOIZXIHQTMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


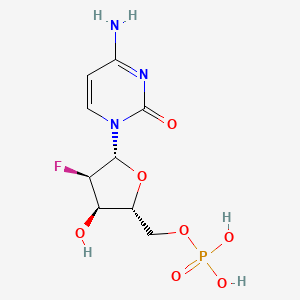
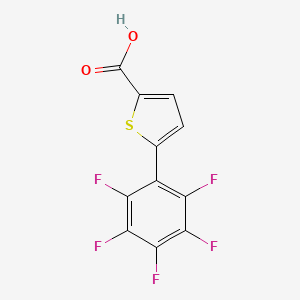
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

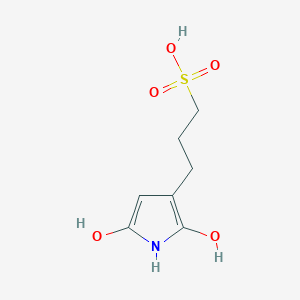
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
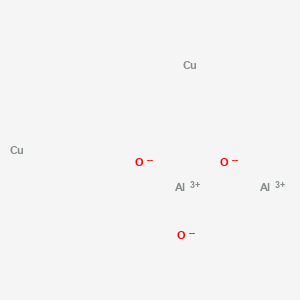
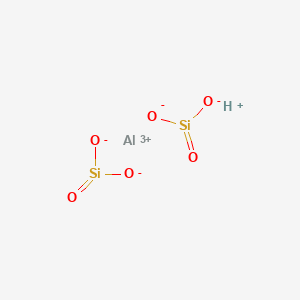
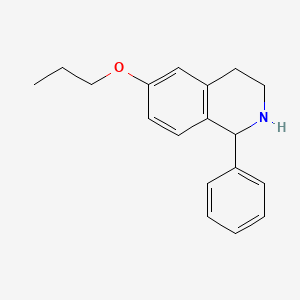
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
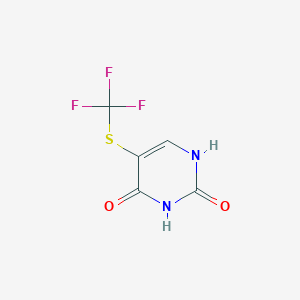
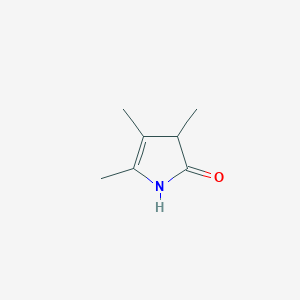
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
